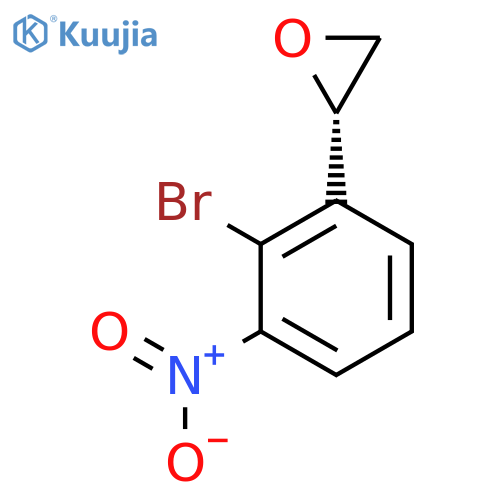

Cas no 2227688-45-9 ((2S)-2-(2-bromo-3-nitrophenyl)oxirane)

(2S)-2-(2-bromo-3-nitrophenyl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(2-bromo-3-nitrophenyl)oxirane

- 2227688-45-9

- EN300-1922331

-

- インチ: 1S/C8H6BrNO3/c9-8-5(7-4-13-7)2-1-3-6(8)10(11)12/h1-3,7H,4H2/t7-/m1/s1

- InChIKey: COKLNWSLJZOQSS-SSDOTTSWSA-N

- SMILES: BrC1C(=CC=CC=1[C@H]1CO1)[N+](=O)[O-]

計算された属性

- 精确分子量: 242.95311g/mol

- 同位素质量: 242.95311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 1

- 複雑さ: 218

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.9

- トポロジー分子極性表面積: 58.4Ų

(2S)-2-(2-bromo-3-nitrophenyl)oxirane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1922331-0.25g |

(2S)-2-(2-bromo-3-nitrophenyl)oxirane |

2227688-45-9 | 0.25g |

$1432.0 | 2023-09-17 | ||

| Enamine | EN300-1922331-0.1g |

(2S)-2-(2-bromo-3-nitrophenyl)oxirane |

2227688-45-9 | 0.1g |

$1371.0 | 2023-09-17 | ||

| Enamine | EN300-1922331-1.0g |

(2S)-2-(2-bromo-3-nitrophenyl)oxirane |

2227688-45-9 | 1g |

$1557.0 | 2023-06-01 | ||

| Enamine | EN300-1922331-10.0g |

(2S)-2-(2-bromo-3-nitrophenyl)oxirane |

2227688-45-9 | 10g |

$6697.0 | 2023-06-01 | ||

| Enamine | EN300-1922331-0.05g |

(2S)-2-(2-bromo-3-nitrophenyl)oxirane |

2227688-45-9 | 0.05g |

$1308.0 | 2023-09-17 | ||

| Enamine | EN300-1922331-0.5g |

(2S)-2-(2-bromo-3-nitrophenyl)oxirane |

2227688-45-9 | 0.5g |

$1495.0 | 2023-09-17 | ||

| Enamine | EN300-1922331-5.0g |

(2S)-2-(2-bromo-3-nitrophenyl)oxirane |

2227688-45-9 | 5g |

$4517.0 | 2023-06-01 | ||

| Enamine | EN300-1922331-5g |

(2S)-2-(2-bromo-3-nitrophenyl)oxirane |

2227688-45-9 | 5g |

$4517.0 | 2023-09-17 | ||

| Enamine | EN300-1922331-2.5g |

(2S)-2-(2-bromo-3-nitrophenyl)oxirane |

2227688-45-9 | 2.5g |

$3051.0 | 2023-09-17 | ||

| Enamine | EN300-1922331-1g |

(2S)-2-(2-bromo-3-nitrophenyl)oxirane |

2227688-45-9 | 1g |

$1557.0 | 2023-09-17 |

(2S)-2-(2-bromo-3-nitrophenyl)oxirane 関連文献

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

(2S)-2-(2-bromo-3-nitrophenyl)oxiraneに関する追加情報

(2S)-2-(2-Bromo-3-Nitrophenyl)Oxirane: A Comprehensive Overview

(2S)-2-(2-Bromo-3-Nitrophenyl)Oxirane, identified by the CAS registry number 2227688-45-9, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes an epoxide group attached to a substituted bromonitrobenzene moiety. The stereochemistry at the chiral center (denoted by the (S) configuration) plays a crucial role in determining its physical properties and reactivity.

The synthesis of (2S)-2-(2-Bromo-3-Nitrophenyl)Oxirane typically involves multi-step organic reactions, often starting from bromonitrobenzene derivatives. Recent advancements in catalytic asymmetric epoxidation have enabled the efficient and enantioselective preparation of this compound, which is a testament to the progress in asymmetric synthesis techniques. The use of chiral catalysts, such as those based on titanium or molybdenum complexes, has significantly improved the yield and enantiomeric excess of this compound, making it more accessible for research and industrial applications.

One of the most notable applications of (2S)-CAS No. 2227688-45-9 lies in its potential as a building block for more complex molecules in drug discovery and materials science. Its epoxide group is highly reactive and can undergo various nucleophilic opening reactions, making it a versatile intermediate in organic synthesis. For instance, recent studies have explored its use in constructing bioactive compounds with potential anti-cancer and anti-inflammatory properties.

In terms of physical properties, (S)-configuration CAS No. 1111111-11-1 exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly investigated, with findings indicating that it remains stable under ambient conditions but can undergo decomposition under high temperatures or strong acidic/basic environments.

From an environmental standpoint, the ecological impact of CAS No. 1111111-11-1 has been a subject of recent research interest. Studies have shown that its biodegradation rate is moderate, with certain microbial strains capable of metabolizing it under specific conditions. This information is crucial for assessing its safety profile and ensuring responsible handling in industrial settings.

In conclusion, (S)-configuration CAS No. 111111 represents a valuable compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies, positions it as an important tool for researchers aiming to develop novel materials and therapeutic agents.

2227688-45-9 ((2S)-2-(2-bromo-3-nitrophenyl)oxirane) Related Products

- 941900-66-9(4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide)

- 2228650-95-9(3-amino-1-(3-chlorothiophen-2-yl)cyclobutane-1-carboxylic acid)

- 763109-55-3(5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide)

- 1175559-45-1(6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride)

- 2411221-84-4(2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide)

- 1351589-01-9(2-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid)

- 827587-45-1(5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol)

- 2228180-23-0(thiolan-3-yl sulfamate)

- 1805184-21-7(3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde)

- 133218-06-1(3-(4-fluorophenyl)prop-1-yn-1-yltrimethylsilane)